molecular formula C12H8F6N2O B2419209 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 339026-22-1

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2419209
CAS No.: 339026-22-1
M. Wt: 310.199
InChI Key: CKXXNERVVJCQGK-UHFFFAOYSA-N
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Description

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of ethoxy and trifluoromethyl groups: These functional groups can be introduced through nucleophilic substitution or electrophilic addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of trifluoromethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(trifluoromethyl)-1,8-naphthyridine: Lacks the ethoxy group but shares the core structure.

    7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both ethoxy and trifluoromethyl groups, which can influence its chemical reactivity, stability, and biological activity.

Biological Activity

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound belonging to the naphthyridine family, characterized by its unique structure featuring ethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The presence of trifluoromethyl groups typically enhances the compound's stability and bioavailability, making it a valuable candidate for drug development. The naphthyridine core is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial growth and replication.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of DNA Gyrase : By targeting DNA gyrase, the compound disrupts DNA replication, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Cell Cycle Proteins : The compound may affect the expression of proteins such as p21 and Ki67, which are crucial for cell cycle regulation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy and trifluoromethyl groupsAntimicrobial, anticancer
2,4-Bis(trifluoromethyl)-1,8-naphthyridineLacks ethoxy groupLimited activity
7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridineMethoxy group instead of ethoxyModerate anticancer effects

Case Studies and Research Findings

  • Study on Anticancer Effects : In a study examining the effects of various naphthyridine derivatives on human cancer cell lines (e.g., HeLa and A549), this compound exhibited IC50 values indicating potent cytotoxicity. The compound showed enhanced efficacy compared to other derivatives lacking the ethoxy group.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with DNA gyrase not only inhibited its activity but also resulted in significant changes in gene expression related to apoptosis pathways.
  • Antimicrobial Testing : A series of antimicrobial assays against Gram-positive and Gram-negative bacteria demonstrated that this compound outperformed several standard antibiotics, suggesting its potential as a new antimicrobial agent.

Properties

IUPAC Name

7-ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O/c1-2-21-9-4-3-6-7(11(13,14)15)5-8(12(16,17)18)19-10(6)20-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXNERVVJCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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